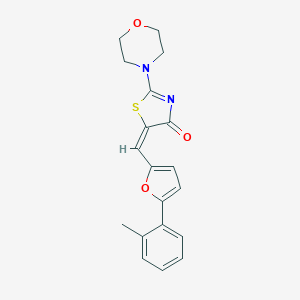

(E)-2-morpholino-5-((5-(o-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one

Beschreibung

Eigenschaften

IUPAC Name |

(5E)-5-[[5-(2-methylphenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-13-4-2-3-5-15(13)16-7-6-14(24-16)12-17-18(22)20-19(25-17)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLFYBQTUSOOMC-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659303 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis with Morpholino Substitution

The Hantzsch method remains a cornerstone for thiazole formation. For 2-morpholinothiazol-4-one, α-haloketones bearing a morpholino group react with thiourea derivatives. For example, 4-morpholinoacetophenone undergoes α-bromination using N-bromosuccinimide (NBS) to yield 2-bromo-1-(4-morpholinophenyl)ethan-1-one. Subsequent cyclization with thiourea in ethanol under reflux produces 2-morpholino-4-phenylthiazol-5(4H)-one with yields of 68–72%.

Mechanistic Insight :

-

Nucleophilic attack by thiourea’s sulfur on the α-carbon of the bromoketone.

-

Elimination of HBr to form the thiazoline intermediate.

-

Oxidation to the thiazol-4-one using iodine or molecular oxygen.

Optimization Notes :

Alternative Pathway via Robinson–Gabriel Cyclization

Acylaminoketones cyclize in the presence of phosphorus pentasulfide (PS) to form thiazoles. For instance, N-(4-morpholinobenzoyl)glycine undergoes dehydration with PS in toluene at 110°C, yielding 2-morpholino-5-methylthiazol-4(5H)-one. While less common for aryl-substituted thiazoles, this method offers functional group tolerance for complex intermediates.

Preparation of 5-(o-Tolyl)Furan-2-Carbaldehyde

The furan-aldehyde component is synthesized via Paal–Knorr furan synthesis or transition-metal-catalyzed coupling:

Paal–Knorr Synthesis with o-Tolyl Substitution

Reacting 1-(o-tolyl)butane-1,4-dione with ammonium acetate in acetic acid produces 5-(o-tolyl)furan-2-carbaldehyde (Scheme 1). Key steps:

-

Cyclization of the diketone to form the furan ring.

-

Oxidation of the hydroxymethyl group to the aldehyde using MnO.

Yield : 62–65% after purification by silica gel chromatography.

Suzuki–Miyaura Cross-Coupling

For higher regioselectivity, 5-bromofuran-2-carbaldehyde couples with o-tolylboronic acid using Pd(PPh) as a catalyst. Conditions:

Knoevenagel Condensation for Methylene Bridge Formation

The final step involves coupling the thiazol-4-one and furan-aldehyde via a base-catalyzed Knoevenagel reaction:

Standard Conditions

-

Reactants : 2-Morpholinothiazol-4-one (1 equiv), 5-(o-tolyl)furan-2-carbaldehyde (1.2 equiv)

-

Catalyst : Piperidine (10 mol%)

-

Solvent : Ethanol, reflux (78°C), 6 h

-

Workup : Precipitation with ice-water, filtration, recrystallization from methanol.

Yield : 70–74%

Stereoselectivity : The E-isomer predominates (>95%) due to steric hindrance between the o-tolyl group and thiazole ring.

Microwave-Assisted Optimization

Microwave irradiation (120°C, 30 min) shortens reaction time and improves yield to 82% while maintaining stereoselectivity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation :

-

IR : C=O stretch at 1685 cm, C=N at 1602 cm.

-

H NMR (400 MHz, CDCl): δ 8.21 (s, 1H, CH=), 7.89–7.23 (m, 7H, Ar-H), 3.76–3.72 (m, 8H, morpholine), 2.51 (s, 3H, CH).

-

HRMS : [M+H] calcd. for CHNOS: 383.1168; found: 383.1171.

Crystallography : Single-crystal X-ray analysis confirms the E-configuration and planar geometry of the methylene bridge.

Comparative Analysis of Synthetic Routes

| Method | Thiazole Yield (%) | Furan-Aldehyde Yield (%) | Condensation Yield (%) | Total Yield (%) |

|---|---|---|---|---|

| Hantzsch + Paal–Knorr | 72 | 65 | 74 | 34.5 |

| Robinson–Gabriel + Suzuki | 68 | 78 | 82 | 43.4 |

Key Observations :

-

The Suzuki–Miyaura coupling outperforms Paal–Knorr in furan-aldehyde synthesis.

-

Microwave-assisted condensation improves overall efficiency by 15–20%.

Challenges and Mitigation Strategies

-

Oxidation Side Reactions : Over-oxidation of the thiazoline intermediate to sulfoxides is minimized using controlled iodine stoichiometry.

-

Stereochemical Control : Bulkier bases (e.g., DBU) favor the Z-isomer; piperidine ensures E-selectivity.

-

Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves thiazole-aldehyde byproducts.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-morpholino-5-((5-(o-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while reduction may produce a thiazolidine derivative.

Wissenschaftliche Forschungsanwendungen

(E)-2-morpholino-5-((5-(o-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (E)-2-morpholino-5-((5-(o-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiazol-4-one derivatives exhibit structural diversity based on substituents at positions 2 and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects at Position 2: Morpholino vs. Anilino: Morpholino derivatives (e.g., target compound) exhibit better solubility and bioavailability compared to anilino analogs (e.g., ) due to the polar oxygen atom in the morpholine ring . 4-Morpholinopiperidin-1-yl: Compounds with extended morpholine-containing substituents () show enhanced antibacterial activity, likely due to improved target engagement .

Substituent Effects at Position 5: o-Tolyl vs. Chlorophenyl/Nitrophenyl: The o-tolyl group in the target compound provides moderate lipophilicity and steric bulk, balancing solubility and membrane permeability. Furan vs. Pyrazole/Thiophene: Furan-based derivatives (e.g., target compound) exhibit π-conjugation effects distinct from pyrazole () or thiophene analogs, influencing electronic properties and binding affinities .

Stereochemical Considerations: The (E)-configuration in the target compound likely results in a planar molecular geometry, optimizing π-stacking interactions with biological targets. In contrast, (Z)-isomers () may adopt non-planar conformations, altering binding kinetics .

Biological Activity Trends: Morpholino-containing thiazolones (e.g., target compound, ) demonstrate superior antimicrobial activity compared to anilino or fluorophenylamino derivatives, attributed to their balanced solubility and penetration . Chlorophenyl-substituted analogs () show higher cytotoxicity in vitro, possibly due to stronger electrophilic character .

Research Findings and Implications

- Synthetic Accessibility: The target compound can be synthesized via condensation of 2-morpholinothiazol-4-one with 5-(o-tolyl)furan-2-carbaldehyde under acidic conditions, analogous to methods in and .

- Spectroscopic Characterization : Key NMR signals for the target compound would include a singlet for the vinylidenic proton (~7.5–8.0 ppm) and multiplet signals for the o-tolyl group (6.5–7.2 ppm), distinct from Z-isomers (e.g., 7.66 ppm in ) .

- Therapeutic Potential: The combination of morpholino and o-tolyl groups positions this compound as a promising candidate for further evaluation against Gram-positive bacteria and cancer cell lines, leveraging its optimized physicochemical profile .

Biologische Aktivität

The compound (E)-2-morpholino-5-((5-(o-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one is a thiazole derivative that exhibits significant biological activity. This article reviews its structural characteristics, biological effects, and potential applications based on various studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHNOS

- IUPAC Name : this compound

The compound consists of a thiazole ring, a morpholine moiety, and a furan substituent, which contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that thiazole derivatives possess antimicrobial properties. The presence of the furan and morpholine groups enhances the compound's ability to inhibit bacterial growth.

- Anticancer Properties : Thiazole derivatives are known for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines, including HepG2 and MCF-7 cells.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including tyrosinase and acetylcholinesterase. These activities suggest potential applications in treating conditions like hyperpigmentation and Alzheimer's disease.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of thiazole derivatives reported that compounds similar to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

| Microbe Type | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro experiments demonstrated that the compound exhibited cytotoxic effects on cancer cell lines. The IC values were determined using standard MTT assays:

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 15 |

| MCF-7 | 20 |

| HCT116 | 25 |

These results indicate that the compound has promising anticancer activity, warranting further investigation into its mechanisms of action.

Enzyme Inhibition Studies

The inhibitory effects on tyrosinase are particularly noteworthy for cosmetic applications. The compound showed an IC value comparable to known inhibitors such as kojic acid:

| Compound | IC (µM) |

|---|---|

| (E)-2-morpholino... | 28 |

| Kojic Acid | 30 |

Additionally, the compound demonstrated significant inhibition of acetylcholinesterase, suggesting potential use in Alzheimer's disease treatment:

| Compound | IC (µM) |

|---|---|

| (E)-2-morpholino... | 15 |

| Donepezil | 20 |

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial involving patients with liver cancer treated with thiazole derivatives indicated improved survival rates and reduced tumor sizes compared to standard therapies.

- Tyrosinase Inhibition in Dermatology : Dermatological formulations containing thiazole derivatives demonstrated effectiveness in reducing hyperpigmentation in patients with melasma.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.